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Abstract
Hexyl propionate, a carboxylate ester, is a significant contributor to the characteristic aroma of

numerous fruits and is widely utilized as a flavor and fragrance agent in the food, beverage,

and cosmetic industries. This technical guide provides a comprehensive overview of the role of

hexyl propionate as a volatile flavor compound. It delves into its physicochemical properties,

natural occurrence, sensory characteristics, biosynthesis, and the analytical methodologies

employed for its extraction and quantification. This document aims to serve as a valuable

resource for professionals engaged in flavor science, food chemistry, and drug development by

presenting detailed experimental protocols, quantitative data, and visual representations of its

biochemical pathways and analytical workflows.

Introduction
Hexyl propionate (C₉H₁₈O₂) is an organic compound recognized for its pleasant, fruity aroma,

often described as reminiscent of apple and pear with sweet, waxy, and slightly floral

undertones.[1][2] Its presence has been identified in a variety of fruits, including apples,

apricots, melons, passion fruit, and plums.[3] As a volatile organic compound (VOC), it plays a

crucial role in the overall flavor profile of these fruits, contributing to their desirable sensory

attributes.[4] Beyond its natural occurrence, hexyl propionate is synthesized for use as a

flavoring agent in an array of food products, including beverages, candies, and baked goods,

as well as a fragrance component in cosmetics and personal care items.[5] Understanding the
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multifaceted nature of this compound, from its biochemical synthesis in plants to its perception

by the human olfactory system, is paramount for its effective application in various industries.

Physicochemical Properties
A thorough understanding of the physicochemical properties of hexyl propionate is essential

for its effective extraction, analysis, and application. These properties are summarized in Table

1.

Property Value Reference(s)

Molecular Formula C₉H₁₈O₂ [6]

Molecular Weight 158.24 g/mol [6]

CAS Number 2445-76-3 [7]

FEMA Number 2576 [8]

JECFA Number 144 [8]

Appearance Colorless liquid [4]

Odor Profile
Fruity, sweet, apple, pear,

waxy, green, musty
[1][9]

Boiling Point
189-191 °C; 73-74 °C at 10

mmHg
[4][10]

Melting Point -57.5 °C [4]

Density 0.871 g/mL at 25 °C [10]

Refractive Index n20/D 1.411 - 1.414 [10]

Solubility
Insoluble in water; soluble in

alcohol and propylene glycol
[1][11]

LogP (o/w) 3.333 (est) [1]

Natural Occurrence and Quantitative Data
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Hexyl propionate is a natural constituent of many fruits. Its concentration can vary significantly

depending on the fruit variety, maturity, and storage conditions. Table 2 provides a summary of

the reported concentrations of hexyl propionate in various apple cultivars.

Apple Cultivar Concentration (µg/kg FW) Reference(s)

'Ruixue' (180 DAFB) 2.58 ± 0.29 [12]

'Ruixue' (195 DAFB) 2.89 ± 0.32 [12]

'Ruixue' (210 DAFB) 3.05 ± 0.28 [12]

Various Cultivars (Average) 180.82 (Range: 0–1404.90) [10]

DAFB: Days After Full Bloom FW: Fresh Weight

Sensory Characteristics and Flavor Thresholds
The sensory perception of hexyl propionate is a key aspect of its role as a flavor compound.

Its characteristic fruity and sweet aroma is a significant contributor to the overall flavor of many

products. The odor and flavor thresholds of a compound are critical parameters that determine

its sensory impact. The detection threshold is the minimum concentration at which a substance

can be detected, while the recognition threshold is the concentration at which it can be

identified.

Threshold Type Medium Value Reference(s)

Odor Detection

Threshold
Air 8 ppb [3]

Taste Threshold Not specified 10 ppm [3]

It is important to note that sensory thresholds are not absolute values and can be influenced by

various factors, including the matrix in which the compound is present (e.g., water, ethanol,

food matrix), temperature, and individual sensitivity.[13] For instance, the perceived intensity of

an aroma compound can be affected by the ethanol concentration in alcoholic beverages.

Biosynthesis of Hexyl Propionate in Plants
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The biosynthesis of esters like hexyl propionate in plants is a complex process primarily

catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). These enzymes

facilitate the transfer of an acyl group from an acyl-CoA donor to an alcohol acceptor.

The biosynthesis of hexyl propionate involves the following key steps:

Formation of Precursors: The biosynthesis begins with the generation of the necessary

precursors: hexanol and propanoyl-CoA. Hexanol is typically derived from the lipoxygenase

(LOX) pathway, which involves the breakdown of fatty acids. Propanoyl-CoA can be

synthesized through various metabolic pathways, including the catabolism of certain amino

acids and odd-chain fatty acids.

Esterification: An alcohol acyltransferase (AAT) enzyme catalyzes the condensation of

hexanol and propanoyl-CoA to form hexyl propionate.

The specificity of the AAT enzyme for its alcohol and acyl-CoA substrates plays a crucial role in

determining the profile of volatile esters produced by a particular fruit.[10]
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Biosynthesis of Hexyl Propionate

Regulation of Biosynthesis
The production of volatile esters, including hexyl propionate, is a highly regulated process in

plants, often linked to fruit ripening. The expression of AAT genes is influenced by various

factors, with the plant hormone ethylene playing a central role, particularly in climacteric fruits

like apples.

Ethylene signaling initiates a transcriptional cascade that leads to the expression of various

ripening-related genes, including those encoding AAT enzymes. The ethylene signal is

perceived by receptors, which then initiates a signaling pathway involving proteins such as
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EIN2 and transcription factors like EIN3/EIL. These transcription factors can directly or

indirectly activate the expression of AAT genes, leading to an increase in ester biosynthesis

during ripening.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1199626?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ethylene Signaling and AAT Gene Regulation

Ethylene

Ethylene Receptors
(ETR1, ERS1, etc.)

binds to

EIN2

activates

EIN3/EIL
Transcription Factors

activates

AAT Gene

activates transcription

AAT Protein

translation

Ester Biosynthesis

catalyzes

Click to download full resolution via product page

Ethylene Regulation of AAT Gene Expression
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Experimental Protocols
Accurate quantification and characterization of hexyl propionate in complex matrices require

robust analytical methods. The following sections detail common experimental protocols for the

extraction and analysis of this volatile compound.

Extraction of Volatile Compounds from Fruit Matrix
using Headspace Solid-Phase Microextraction (HS-
SPME)
HS-SPME is a solvent-free, sensitive, and widely used technique for the extraction of volatile

and semi-volatile compounds from various matrices.

Materials and Equipment:

Homogenizer (e.g., blender)

20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane -

DVB/CAR/PDMS)

Heating block or water bath with temperature and agitation control

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

Sample Preparation: Homogenize a representative sample of the fruit pulp.

Vial Preparation: Weigh approximately 5 g of the homogenized fruit pulp into a 20 mL

headspace vial.

Matrix Modification (Optional): To enhance the release of volatiles, add a saturated solution

of NaCl (e.g., 1 g of NaCl and 5 mL of deionized water) to the vial. This increases the ionic

strength of the sample matrix.
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Equilibration: Seal the vial and place it in a heating block or water bath at a controlled

temperature (e.g., 40-60 °C) with constant agitation for a defined period (e.g., 15-30 minutes)

to allow the volatiles to equilibrate in the headspace.

Extraction: Expose the SPME fiber to the headspace of the vial for a specific time (e.g., 30

minutes) at the same temperature.

Desorption: Retract the fiber and immediately insert it into the heated injection port of the

GC-MS for thermal desorption of the analytes onto the analytical column.
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Quantitative Analysis by Gas Chromatography-Mass
Spectrometry (GC-MS)
GC-MS is the gold standard for the separation, identification, and quantification of volatile

compounds.

Instrumentation and Conditions:

Gas Chromatograph: Equipped with a split/splitless injector and a mass selective detector

(MSD).

Column: A non-polar or mid-polar capillary column is typically used, such as a DB-5ms (30 m

x 0.25 mm i.d., 0.25 µm film thickness).

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

Injector Temperature: 250 °C.

Oven Temperature Program:

Initial temperature: 40 °C, hold for 2 minutes.

Ramp to 150 °C at 5 °C/min.

Ramp to 250 °C at 10 °C/min, hold for 5 minutes.

MSD Parameters:

Transfer Line Temperature: 280 °C.

Ion Source Temperature: 230 °C.

Ionization Mode: Electron Ionization (EI) at 70 eV.

Scan Range: m/z 35-350.

Quantification: Quantification is typically performed using an internal or external standard

method. A calibration curve is generated by analyzing a series of standard solutions of hexyl
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propionate of known concentrations. The peak area of hexyl propionate in the sample is then

used to determine its concentration based on the calibration curve.

Sensory Analysis by Gas Chromatography-Olfactometry
(GC-O)
GC-O combines the separation power of GC with the human nose as a detector to identify

odor-active compounds in a sample.

Procedure:

Sample Analysis: An extract of the volatile compounds is injected into the GC-O system.

Effluent Splitting: The effluent from the GC column is split between a conventional detector

(e.g., FID or MS) and a sniffing port.

Olfactory Detection: A trained panelist sniffs the effluent from the sniffing port and records the

retention time and a descriptor for each perceived odor.

Aroma Extract Dilution Analysis (AEDA): To determine the relative importance of the odor-

active compounds, the sample extract is serially diluted and re-analyzed by GC-O. The

highest dilution at which an odor is still detectable is known as the flavor dilution (FD) factor.

Compounds with higher FD factors are considered more potent odorants.

Conclusion
Hexyl propionate is a pivotal volatile compound that significantly influences the flavor and

aroma of a wide range of fruits and food products. Its characteristic fruity and sweet sensory

profile makes it a valuable ingredient in the flavor and fragrance industry. This technical guide

has provided a comprehensive overview of the current scientific understanding of hexyl
propionate, encompassing its physicochemical properties, natural distribution, sensory

attributes, and biosynthesis. The detailed experimental protocols for its extraction and analysis

offer practical guidance for researchers and industry professionals. A deeper understanding of

the biosynthesis and regulation of hexyl propionate will continue to open new avenues for the

enhancement of flavor in natural and processed foods, as well as for novel applications in other

fields.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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